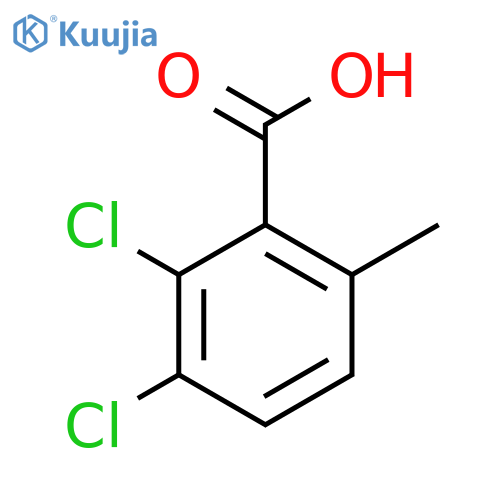

Cas no 5253-01-0 (2,3-Dichloro-6-methylbenzoic acid)

2,3-Dichloro-6-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,3-Dichloro-6-methylbenzoic acid

- 2,3-Dichlor-6-methylbenzoesaure

-

- インチ: 1S/C8H6Cl2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)

- InChIKey: RQAPBIOXXSQHEU-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(C)=C1C(=O)O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 184

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 37.3

2,3-Dichloro-6-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010357-500mg |

2,3-Dichloro-6-methylbenzoic acid |

5253-01-0 | 97% | 500mg |

$823.15 | 2023-09-01 | |

| Alichem | A010010357-250mg |

2,3-Dichloro-6-methylbenzoic acid |

5253-01-0 | 97% | 250mg |

$494.40 | 2023-09-01 | |

| Alichem | A010010357-1g |

2,3-Dichloro-6-methylbenzoic acid |

5253-01-0 | 97% | 1g |

$1445.30 | 2023-09-01 |

2,3-Dichloro-6-methylbenzoic acid 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

2,3-Dichloro-6-methylbenzoic acidに関する追加情報

2,3-Dichloro-6-methylbenzoic Acid (CAS No: 5253-01-0)

The compound 2,3-dichloro-6-methylbenzoic acid (CAS No: 5253-01-0) is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a benzoic acid moiety substituted with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 2,3-dichloro-6-methylbenzoic acid. Researchers have explored various strategies, including electrophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for high-end applications such as pharmaceuticals and agrochemicals.

The benzoic acid functional group in 2,3-dichloro-6-methylbenzoic acid plays a crucial role in its reactivity and versatility. This group allows for further derivatization through esterification or amidation, enabling the creation of derivatives with enhanced bioavailability or specific biological activities. For instance, recent studies have demonstrated the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory or antioxidant properties.

In terms of applications, 2,3-dichloro-6-methylbenzoic acid has found significant use in the pharmaceutical industry as an intermediate for drug development. Its ability to act as a chiral auxiliary or a building block in complex molecule synthesis has made it indispensable in modern drug design. Additionally, this compound is employed in agrochemicals as a component in herbicides and fungicides due to its ability to target specific enzymes or pathways in pests and pathogens.

Recent research has also highlighted the environmental impact of 2,3-dichloro-6-methylbenzoic acid and its derivatives. Studies have shown that under certain conditions, this compound can undergo biodegradation or photodegradation, reducing its persistence in the environment. However, further investigations are required to fully understand its long-term ecological effects and ensure sustainable practices in its production and use.

The unique combination of chlorine atoms and a methyl group in 2,3-dichloro-6-methylbenzoic acid also contributes to its stability under various chemical conditions. This stability makes it an ideal candidate for use in high-throughput screening assays or as a stabilizer in formulations requiring resistance to thermal or oxidative degradation.

In conclusion, 2,3-dichloro-6-methylbenzoic acid (CAS No: 5253-01-0) is a versatile compound with wide-ranging applications across multiple industries. Its chemical structure provides a foundation for further exploration into novel synthetic pathways and innovative applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific discovery and industrial innovation.

5253-01-0 (2,3-Dichloro-6-methylbenzoic acid) 関連製品

- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

- 2034496-92-7(4-bromo-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)

- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)

- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)

- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)

- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)

- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)

- 2229405-59-6(1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)

- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)

- 81075-61-8(Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)